Diethyl cromoglycate, commonly referred to as cromolyn sodium, is a medication with a history of use in the management of allergic conditions, particularly bronchial asthma. It is a synthetic bischromone derivative that has been shown to have a stabilizing effect on mast cells, thereby preventing the release of inflammatory mediators that contribute to allergic reactions2. Despite its widespread use, the precise mechanisms by which diethyl cromoglycate exerts its effects have been a subject of ongoing research.
While the provided papers do not offer a detailed molecular structure analysis of disodium cromoglycate, they do mention it as a "chromone derivative" [, ]. This suggests the presence of a chromone core structure, a heterocyclic compound consisting of a fused benzene and pyrone ring. Further information about specific structural features, bond lengths, or angles is not available in the provided papers.
The primary mechanism of action of diethyl cromoglycate is believed to be the stabilization of mast cell membranes. This stabilization inhibits the release of pharmacological mediators of anaphylaxis, such as histamine, when mast cells are selectively triggered2. Studies have demonstrated that diethyl cromoglycate can prevent both immediate and late-phase allergic reactions by inhibiting mast cell degranulation in response to both immunological and non-immunological stimuli26. Additionally, diethyl cromoglycate has been found to inhibit cyclic 3',5'-AMP phosphodiesterase, which may contribute to its ability to increase intracellular cAMP levels and further prevent mediator release7. There is also evidence suggesting that diethyl cromoglycate may have tachykinin antagonist activity, which could contribute to its anti-inflammatory effects8.
Diethyl cromoglycate has been extensively studied for its role in the prophylaxis and adjunctive management of bronchial asthma. It is not intended for the treatment of acute attacks but has been shown to be effective in preventing allergic bronchial reactions when inhaled prior to antigen exposure2. In cases of chronic obstructive pulmonary disease (COPD) in horses, sodium cromoglycate demonstrated prophylactic effects, suggesting its potential utility in managing respiratory conditions across different species10.
Oral cromoglycate has been found to be beneficial in treating adverse reactions to foods in patients with food sensitivities. A study involving subjects with adverse reactions to specific foods showed that oral cromoglycate prevented reactions in a significant number of participants1. Furthermore, oral disodium cromoglycate has been used to treat diarrheic-type irritable bowel syndrome, showing improvement in symptoms, particularly in patients with positive skin prick tests to food antigens5.
Research has also explored the effects of sodium cromoglycate on behavioral changes induced by acute stress. In a study with rats subjected to restraint stress, sodium cromoglycate was able to attenuate stress-induced behavioral alterations, suggesting its potential application in neuropsychiatric or stress-related conditions3.
The anti-inflammatory properties of diethyl cromoglycate extend beyond its mast cell-stabilizing effects. It has been shown to inhibit the production of eicosanoids, such as cysteinyl leukotrienes and thromboxane A2, during the late asthmatic response in guinea pigs, indicating its role in attenuating inflammation4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6